N-(4-bromopyridin-2-yl)propanamide
Overview
Description
“N-(4-bromopyridin-2-yl)propanamide” is a chemical compound with the CAS Number: 1285530-55-3 . It has a molecular weight of 229.08 and its IUPAC name is N-(4-bromopyridin-2-yl)propionamide .
Molecular Structure Analysis
The InChI code for “N-(4-bromopyridin-2-yl)propanamide” is 1S/C8H9BrN2O/c1-2-8(12)11-7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H,10,11,12) . This indicates the molecular structure of the compound.Scientific Research Applications
“N-(4-bromopyridin-2-yl)propanamide” is a chemical compound with the CAS Number: 1285530-55-3 . It’s typically stored at a temperature of 4°C and comes in a physical form of powder .
- Summary of the Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . This process is significant due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have received great attention in recent years due to their varied medicinal applications .
- Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results or Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
The known application of this compound is in the field of Chemodivergent Synthesis . In this field, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . This process is significant due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have received great attention in recent years due to their varied medicinal applications .
The known application of this compound is in the field of Chemodivergent Synthesis . In this field, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . This process is significant due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have received great attention in recent years due to their varied medicinal applications .
Safety And Hazards
properties
IUPAC Name |
N-(4-bromopyridin-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDZPKRYASYGBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromopyridin-2-yl)propanamide | |
CAS RN |
1285530-55-3 | |
Record name | N-(4-bromopyridin-2-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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